N-[(4-bromophenyl)carbamothioyl]-2-fluorobenzamide -

N-[(4-bromophenyl)carbamothioyl]-2-fluorobenzamide

Catalog Number: EVT-5056293
CAS Number:
Molecular Formula: C14H10BrFN2OS
Molecular Weight: 353.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Anticonvulsant activity: Methyl 4-(4′-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate (E139) displayed potent anticonvulsant properties, suggesting the importance of both the enaminone system (HN–C=C–C=O) and the 4-bromophenyl group for this activity. [, ]
  • Antimicrobial activity: N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one exhibited promising antimicrobial action, particularly against Gram-positive pathogens. []
  • Anti-inflammatory activity: N-(4-phenyl-1, 3-thiazol-2-yl)-N'-phenylureas containing a 4-bromophenyl substituent demonstrated anti-inflammatory activity in a carrageenan-induced rat paw edema model. []
  • Inhibition of h-NTPDases: N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) was identified as a potent inhibitor of h-NTPDase1, suggesting potential applications in addressing thrombosis, diabetes, inflammation, and cancer. []
  • HIV Entry Inhibition: While not directly related to the 4-bromophenyl group, the paper discussing CCR5 receptor antagonists highlights the importance of exploring diverse chemical structures for developing potent antiviral agents. []
Synthesis Analysis
  • Condensation reactions: These were frequently employed to form heterocyclic rings, utilizing 4-bromobenzaldehyde or its derivatives as starting materials. [, , , , , ]
  • Acylation reactions: These were used to introduce acyl groups, often incorporating the 4-bromophenyl moiety. [, , , ]
  • Nucleophilic substitution reactions: These were employed to introduce various substituents onto the 4-bromophenyl ring or the core scaffold. [, , , , ]
  • Cyclization reactions: Various cyclization strategies were employed to construct diverse heterocyclic systems incorporating the 4-bromophenyl group. [, , ]
Molecular Structure Analysis
  • X-ray crystallography: This technique provided detailed information about bond lengths, bond angles, dihedral angles, and intermolecular interactions. [, , , , , , , , , , , , , , , , , , , , , , ]
  • NMR spectroscopy (1H and 13C): This technique provided information about the connectivity and environment of atoms within the molecule. [, , , , , , ]
  • IR spectroscopy: This technique provided information about the functional groups present in the molecule. [, , , , ]
  • Mass spectrometry: This technique provided information about the molecular weight and fragmentation pattern of the molecule. [, , , ]
Mechanism of Action
  • EGFR inhibition: Complex 5a, containing a 4-bromophenyl group, demonstrated potent inhibition of EGFR autophosphorylation, suggesting its potential as an EGFR-TKI. []
  • MAO inhibition: Compound 31, featuring a 4-bromophenyl substituent, exhibited potent and selective inhibition of MAO-B, potentially through π–π stacking and hydrogen bond interactions with the enzyme active site. []

N-{[(4-bromophenyl)amino]carbonothioyl}benzamide

  • Compound Description: This compound serves as a direct structural analogue to the target compound, N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide. It has been characterized using various spectroscopic techniques (IR, 1H and 13C NMR, mass spectrometry) and elemental analysis. Additionally, its crystal structure has been elucidated through single-crystal X-ray diffraction. []

(Z)-4-(((4-bromophenyl)amino)(furan-2-yl)methylene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one

  • Compound Description: This compound's crystal structure has been determined and reported, providing insights into its molecular geometry and packing arrangement. []

2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate

  • Compound Description: The crystal structure of this compound reveals its hydrogen-bonding patterns and intermolecular interactions. Notably, it forms dimers through N—H⋯N hydrogen bonds, which further interact via N—H⋯Br and O—H⋯O hydrogen bonds to create a layered structure. []

N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives

  • Compound Description: This series of compounds was synthesized and characterized, encompassing various chemotypes including N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles. These compounds were evaluated for their antimicrobial, antioxidant, and toxicological properties. []

5-acetyl-2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile

  • Compound Description: This compound's crystal structure has been analyzed, focusing on its hydrogen-bonding interactions and packing arrangement. It forms chains along the c-axis through N—H⋯O and N—H⋯N hydrogen bonds, and its packing is further stabilized by C—Br⋯π and C=O⋯π interactions. []

2-{4-[Bis(4-bromophenyl)amino]benzylidene}malononitrile

  • Compound Description: The crystal structure of this compound, characterized by the presence of two bromophenyl rings, has been determined and analyzed. []

4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid

  • Compound Description: The crystal structure of this compound, which exists as two independent molecules (A and B) in the asymmetric unit, has been reported, showcasing the influence of conformation on its intermolecular interactions. []

Methyl 4-(4′-Bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate (E139)

  • Compound Description: This compound, identified as E139, demonstrates potent anticonvulsant activity. Its structure and energetically preferred conformation, essential for its biological activity, have been elucidated through X-ray crystallography and theoretical calculations. []

Ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate

  • Compound Description: The crystal structure of this compound, which crystallizes with two independent molecules in the asymmetric unit, has been determined. []

3-[N-(4-bromophenyl)carbamoyl]-7-chloro-4-hydroxycoumarin

  • Compound Description: This compound was synthesized and labeled with [14C], serving as a valuable tool for investigating its metabolic fate and distribution in biological systems. []

4-Benzyl-1,3-oxazole Derivatives Incorporating 4-[(4-bromophenyl)sulfonyl]phenyl Fragment

  • Compound Description: This series of phenylalanine-derived compounds, designed and synthesized to incorporate a 4-[(4-bromophenyl)sulfonyl]phenyl fragment, represents diverse chemotypes including open-chain products and five-membered heterocycles. These compounds were evaluated for their purity and cytotoxicity. []

2-[(4-Bromophenyl)amino]-1-phenylethanone

  • Compound Description: The crystal structure of this compound, determined at room temperature, reveals an all-trans conformation in its solid-state, precluding intramolecular hydrogen bonding. []

Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate

  • Compound Description: The crystal structure of this compound, which crystallizes with two independent molecules in the asymmetric unit, has been reported. []
  • Compound Description: This study focused on the synthesis, characterization, luminescent properties, and catalytic applications of cyclometalated palladium(II) and iridium(III) complexes containing the 2-(4-bromophenyl)pyridine ligand. These complexes were characterized by X-ray diffraction, revealing various intermolecular interactions in their crystal structures. []

2-Amino-4-(4-bromophenyl)-8-trifluoromethyl-3,4-dihydropyrimido[1,2-a][1,3,5]triazin-6(5H)-one

  • Compound Description: This compound's crystal structure, revealing two independent molecules in the asymmetric unit, has been reported. Its crystal packing is stabilized by a network of intermolecular hydrogen bonds. []

Molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine

  • Compound Description: This study investigates the cocrystalline products of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with various carboxylic acids, highlighting the role of hydrogen bonding and other noncovalent interactions in their formation. []

5-Amino-7-(4-bromophenyl)-3,7-dihydro-2H-thieno[3,2-b]pyran-6-carbonitrile 1,1-dioxide

  • Compound Description: The crystal structure of this compound reveals a planar 2,3-dihydrothiophene ring and an envelope conformation for the pyran ring. Its crystal packing is stabilized by N—H⋯O hydrogen bonds involving the sulfone group. []

2-(4-Bromophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one

  • Compound Description: The crystal structure of this compound shows a skew boat conformation for the pyrimidine ring and reveals the formation of inversion dimers through intermolecular N—H⋯O hydrogen bonds. []

1-(4-bromophenyl)-3-[2-(2-hydroxyethyl)amino-5-nitroanilino]-1-propanone dimethylformamide solvate

  • Compound Description: This compound forms a supramolecular structure characterized by a "molecular ladder" motif stabilized by a combination of O—H⋯O, N—H⋯O, and C—H⋯O hydrogen bonds. []

2-Amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile

  • Compound Description: The crystal structure of this compound reveals a nearly planar 4H-benzo[h]chromene ring system and a perpendicular orientation of the bromobenzene ring. Supramolecular layers are formed through N—H⋯N and N—H⋯O hydrogen bonds involving the amine, cyano, and methoxy groups. []

Ethyl 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate

  • Compound Description: The crystal structure of this compound reveals a flattened boat conformation for the pyran ring and a near-planar 4H-benzo[h]chromene system. Its crystal packing is stabilized by a combination of intra- and intermolecular hydrogen bonds involving the amine and ester groups, as well as C—H⋯π interactions. []

2-Amino-4-(4-bromophenyl)-6-ferrocenylpyridine-3-carbonitrile

  • Compound Description: This compound, synthesized by a multicomponent reaction, incorporates a ferrocenyl group alongside the 4-bromophenyl substituent. Its crystal packing is stabilized by intermolecular N—H⋯N hydrogen bonds. []

(4‐Bromophenyl)(5‐dimethylamino‐1,1‐dioxo‐2‐phenyl‐1,2‐dihydro‐1λ6,2,4,6‐thiatriazin‐3‐yl)methanone

  • Compound Description: This compound, containing a thiatriazine ring, highlights the ability of the 4-bromophenyl group to be incorporated into a variety of heterocyclic systems. []

1-Acetylamino-4-(4-bromophenyl)-2-(4-ethoxycarbonylpiperazino)imidazole

  • Compound Description: The crystal structure of this compound shows the formation of a zigzag chain parallel to the [] direction, stabilized by intermolecular N—H⋯N hydrogen bonds. []

Ethyl 7-Chloro-3-Amino-9-(4-Bromophenyl)Thieno-[3,2-b]Benzothiazine 4,4-Dioxide 2-Carboxylate

  • Compound Description: This compound exhibits moderate antimalarial activity, attributed to the formation of an intramolecular N–H···O=C hydrogen bond. []

3-[5-(4-Bromophenyl)-1H-pyrazol-3-ylamino]-5,5-dimethylcyclohex-2-en-1-one-(Z)-3-(4-bromophenyl)-3-chloroacrylonitrile (2/1)

  • Compound Description: This compound exists as a stoichiometric cocrystal composed of a reaction product, 3-[5-(4-bromophenyl)-1H-pyrazol-3-ylamino]-5,5-dimethylcyclohex-2-en-1-one, and an early reactant, (Z)-3-(4-bromophenyl)-3-chloroacrylonitrile. The crystal structure reveals a complex network of N—H⋯N and N—H⋯O hydrogen bonds between the cyclohex-2-en-1-one molecules. []

{2-[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetic acid hydrazide derivatives

  • Compound Description: This group of compounds, synthesized from a series of reactions starting with acetohydrazide, explores different heterocyclic scaffolds and their potential biological activities. []

2-Amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

  • Compound Description: This compound, synthesized via a multicomponent reaction, features a 3-bromophenyl group instead of a 4-bromophenyl group. Its crystal packing is stabilized by N–H…O and N–H…N hydrogen bonds. []

N′-(4-Bromobenzylidene)quinoline-8-sulfonohydrazide

  • Compound Description: The crystal structure of this compound reveals a near-perpendicular orientation between the quinoline and bromophenyl rings. The structure is stabilized by N—H⋯O and C—H⋯O hydrogen bonds. []

N‐(4‐Methoxybenzoyl)‐N′‐[2‐(morpholinium‐1‐yl)ethyl]thiourea thiocyanate

  • Compound Description: This compound is a p-anisoylthiourea salt with a protonated morpholine group and a thiocyanate counter-anion. Its crystal structure is stabilized by intra- and intermolecular hydrogen bonds. []

N‐(4, 6‐Dimethylpyridin‐2‐yl) β‐Ketoamides and Derivatives

  • Compound Description: This series of compounds, inspired by the β-ketoamide pharmacophore found in oxicams, were synthesized and evaluated for their anti-inflammatory activity. []
  • Compound Description: This study focuses on the development of rhenium and technetium-99m complexes as potential EGFR agents. The complexes were synthesized by coupling a quinazoline derivative with tridentate chelating agents and then coordinated with rhenium or technetium-99m. []

2-Mercaptobenzothiazole Derivatives

  • Compound Description: This study involves the synthesis and biological evaluation of a diverse set of heterocyclic compounds derived from 2-mercapto benzothiazole. []

2‐Amino‐6‐nitrobenzothiazole‐Derived Hydrazones as MAO Inhibitors

  • Compound Description: This study focuses on the design, synthesis, and evaluation of 2-amino-6-nitrobenzothiazole-derived hydrazones as potential inhibitors of monoamine oxidase A and B (MAO-A/MAO-B), enzymes involved in neurotransmitter metabolism. []
  • Compound Description: This study presents the development of Sulfonadyns™, a novel class of aryl sulfonamide derivatives designed as potent and selective inhibitors of dynamin I GTPase, a key regulator of clathrin-mediated endocytosis. []

Isatin Derivatives as Anticancer Agents

  • Compound Description: This study involves the design and synthesis of a series of isatin derivatives, including spiroindolines, imidazo[4,5-b]quinoxalines, and thieno[2,3-d]pyrimidines, and their evaluation as potential anticancer agents. []

4-(4-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-ylamine

  • Compound Description: The crystal structure of this compound reveals a dimeric arrangement stabilized by N—H⋯N hydrogen bonds involving the amino and pyrimidine groups. []

Fluorescent Aminonaphthalic Anhydrides

  • Compound Description: This study describes the development of a formal [4+2] cycloaddition reaction for synthesizing fluorescent 1-amino-2,3-naphthalic anhydrides. []

2-Amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

  • Compound Description: This compound features a 3-bromophenyl group attached to a chromene ring system and is stabilized by N—H⋯O and N—H⋯N hydrogen bonds in its crystal structure. []

Heterocyclizations based on N-(R-hydrazine-1-carbonothioyl)cycloalkancarboxamides

  • Compound Description: This study focuses on the synthesis and antimicrobial activity of various azoles, including 1,3,4-thiadiazoles and 1,2,4-triazoles, derived from N-(R-hydrazine-1-carbonothioyl)cycloalkanecarboxamides. []
  • Compound Description: This study investigates the noncovalent interactions, including hydrogen bonding and halogen bonding, in a series of adamantane-1,3,4-thiadiazole hybrid derivatives using crystallographic and QTAIM analysis. []
  • Compound Description: This study investigates the competition between chalcogen bonding and halogen bonding in a series of isostructural 1,3,4-chalcogenadiazole derivatives. []
  • Compound Description: This study explores the synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for human ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes involved in regulating extracellular nucleotide levels. []

Properties

Product Name

N-[(4-bromophenyl)carbamothioyl]-2-fluorobenzamide

IUPAC Name

N-[(4-bromophenyl)carbamothioyl]-2-fluorobenzamide

Molecular Formula

C14H10BrFN2OS

Molecular Weight

353.21 g/mol

InChI

InChI=1S/C14H10BrFN2OS/c15-9-5-7-10(8-6-9)17-14(20)18-13(19)11-3-1-2-4-12(11)16/h1-8H,(H2,17,18,19,20)

InChI Key

KFTPIPDSZCWHAG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.